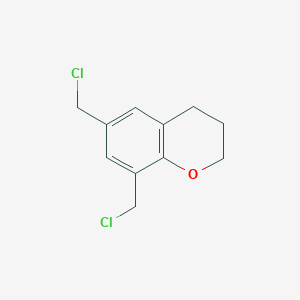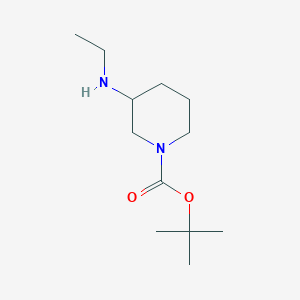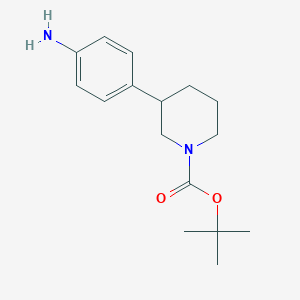
6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran
Übersicht
Beschreibung
6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran (6,8-BCMB) is an organic compound with a unique structure and a variety of potential applications in the scientific research community. It is a substituted benzopyran, a type of heterocyclic compound containing both a benzene ring and a pyran ring. 6,8-BCMB has been studied for its potential use in synthesizing other compounds, as a pharmaceutical agent, and for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Cyclometalation Reactions
Cyclometalation reactions involving compounds structurally related to 6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran have been explored. For example, ligands containing benzene subunits readily undergo cyclometalation reactions, leading to complexes with potential applications in organometallic chemistry and catalysis (Hartshorn & Steel, 1998).
Molecular Structure and Theoretical Studies
Studies involving molecular structures and theoretical approaches to understand the electronic and geometric properties of complex molecules are significant. For instance, the reaction of pyrazole derivatives with terephthaloyl dichloride led to new compounds whose structure was explored through diffraction and Density Functional Theory (DFT) analyses (Khan et al., 2020).
Synthesis and Characterization of Organic Compounds
Efficient synthesis methods for producing derivatives of the 6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran framework have been developed. This includes the synthesis of compounds with bis-DCM-type skeletons for application in organic light-emitting diodes (OLEDs), demonstrating the role of these compounds in materials science (Teimuri‐Mofrad et al., 2018).
Luminescent Properties of Organic Compounds
Investigations into the luminescent properties of compounds structurally similar to 6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran have been conducted. For example, studies on iridium complexes with tridentate pyrazolyl ligands reveal insights into their potential use in light-emitting applications (Yang et al., 2008).
Metallomacrocyclic and Coordination Complexes
The synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands, as well as diffusion NMR studies, highlight the potential of these complexes in catalysis and materials science (Guerrero et al., 2008).
Eigenschaften
IUPAC Name |
6,8-bis(chloromethyl)-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c12-6-8-4-9-2-1-3-14-11(9)10(5-8)7-13/h4-5H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRZTGYWHPDJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)CCl)CCl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1521916.png)
![[2-(3-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521918.png)



![(1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521924.png)


